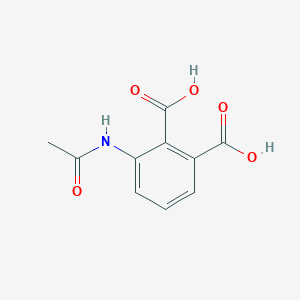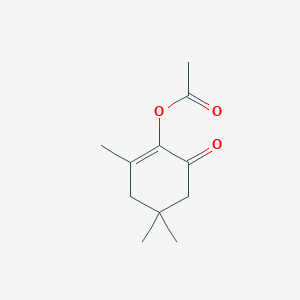
1-Methyleneandrosterone
Übersicht
Beschreibung
1-Methyleneandrosterone, also known as (3α,5α)-3-Hydroxy-1-methyleneandrostan-17-one, is a synthetic steroid compound with the molecular formula C20H30O2. It is characterized by the presence of a methylene group at the first position of the androsterone skeleton. This compound is part of the broader class of androgens, which are hormones that play a crucial role in the development and maintenance of male characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyleneandrosterone can be synthesized through various chemical routes. One common method involves the reaction of androsterone with formaldehyde under acidic conditions to introduce the methylene group at the first position. The reaction typically proceeds as follows:
Starting Material: Androsterone
Reagent: Formaldehyde
Catalyst: Acid (e.g., hydrochloric acid)
Conditions: Reflux
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyleneandrosterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone.
Reduction: The methylene group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of 1-Methyleneandrostan-3,17-dione.
Reduction: Formation of 1-Methylandrosterone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyleneandrosterone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Investigated for its role in modulating androgen receptors and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and the treatment of certain cancers.
Industry: Utilized in the synthesis of other steroidal compounds and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 1-Methyleneandrosterone involves its interaction with androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The presence of the methylene group at the first position may enhance its binding affinity and selectivity for androgen receptors, leading to distinct biological effects.
Vergleich Mit ähnlichen Verbindungen
Androsterone: Lacks the methylene group at the first position.
Testosterone: Has a different functional group at the seventeenth position.
Dihydrotestosterone: Similar structure but lacks the methylene group.
Uniqueness: 1-Methyleneandrosterone is unique due to the presence of the methylene group at the first position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to androgen receptors and potentially lead to different therapeutic effects compared to other androgens.
Eigenschaften
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1-methylidene-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-2H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h13-17,21H,1,4-11H2,2-3H3/t13-,14+,15-,16-,17-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEVFKWFUGTGAQ-MCMLKMLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C(=C)CC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C(=C)C[C@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3398-66-1 | |
| Record name | 3-Hydroxy-1-methyleneandrostan-17-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLENEANDROSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ISP9XR7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)




![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)

![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)



